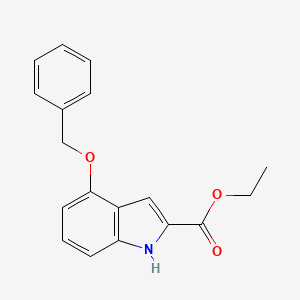

Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-21-18(20)16-11-14-15(19-16)9-6-10-17(14)22-12-13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQPISGKBJHKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC=C2OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182086 | |

| Record name | Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27737-55-9 | |

| Record name | Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27737-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027737559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a substituted indole derivative of interest in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Core Physicochemical Data

This compound is a white to light brown crystalline solid.[1][2] Its chemical structure consists of an indole scaffold with a benzyloxy group at the 4-position and an ethyl carboxylate group at the 2-position.

Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Data Type | Source |

| IUPAC Name | ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate | - | [3] |

| CAS Number | 27737-55-9 | - | [1][2] |

| Molecular Formula | C₁₈H₁₇NO₃ | - | [1][2][3] |

| Molecular Weight | 295.33 g/mol | Experimental | [1][2] |

| Physical State | Solid | Experimental | [1] |

| Appearance | White solid / yellow to light brown crystalline powder | Experimental | [1][2] |

| Melting Point | 169 to 172 °C | Experimental | [1][2] |

| Boiling Point | 481.4 ± 30.0 °C at 760 Torr | Predicted | [1][2] |

| Density | 1.225 ± 0.06 g/cm³ | Predicted | [1][2] |

| Solubility | Slightly soluble in water; Soluble in acetone | Experimental | [2] |

| pKa | 14.89 ± 0.30 | Predicted* | [4] |

| logP (Octanol/Water) | 3.442 | Calculated** | [5] |

*Note: The predicted pKa value is for the related compound ethyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate and should be considered an estimate.[4] **Note: The calculated logP value is for the isomeric compound Ethyl 5-benzyloxyindole-2-carboxylate and serves as an approximation due to structural similarity.[5]

Experimental Protocols

1. Synthesis and Purification

The synthesis of substituted indole-2-carboxylates often involves multi-step reactions. A general approach may include the protection of functional groups, cyclization to form the indole ring, and subsequent functionalization.

-

Reaction Setup: A typical synthesis could start from a substituted aniline derivative. The reaction is carried out in a suitable solvent (e.g., dry DMF, THF) under an inert atmosphere (e.g., nitrogen).[6] Reagents are added in a controlled manner, often at specific temperatures (e.g., cooled in an ice bath or heated to reflux).[6][7]

-

Work-up: Upon completion, the reaction mixture is typically quenched, for example, by pouring it into ice water.[6] The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with aqueous solutions (e.g., 5% NaHCO₃, brine) to remove impurities, dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.[6][7]

-

Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) or by flash chromatography on a silica gel column.[1][6]

2. Melting Point Determination

The melting point is a critical indicator of purity.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: A small amount of the dried, crystalline solid is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is raised at a controlled rate. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[8][9] For this compound, the reported melting point is in the range of 169-172 °C.[1][2]

3. Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound.

-

Method: A reverse-phase (RP) HPLC method can be employed.[10]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[10]

-

Detection: The compound is detected using a UV detector at a wavelength where the chromophore absorbs significantly.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of an indole derivative like this compound.

Caption: Generalized workflow for synthesis and characterization.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 4-Benzyloxyindole-2-carboxylic acid ethyl ester | CAS 27737-55-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. pschemicals.com [pschemicals.com]

- 4. ethyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate CAS#: 156235-25-5 [chemicalbook.com]

- 5. Ethyl 5-benzyloxyindole-2-carboxylate (CAS 37033-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. エチル インドール-2-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Ethyl 5-benzyloxyindole-2-carboxylate, 97% | Fisher Scientific [fishersci.ca]

- 10. Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate | SIELC Technologies [sielc.com]

Navigating the Solubility Landscape of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its known qualitative solubility, physicochemical properties, and comparative data from structurally related indole derivatives. Furthermore, it outlines a detailed experimental protocol for determining solubility, providing a framework for researchers to generate precise data.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇NO₃ | N/A |

| Molecular Weight | 295.33 g/mol | N/A |

| Appearance | White solid | [1] |

| Melting Point | 170-172 °C | [1] |

| Boiling Point (Predicted) | 481.4 ± 30.0 °C at 760 Torr | [1] |

| Density (Predicted) | 1.225 ± 0.06 g/cm³ | [1] |

Qualitative Solubility Profile

Qualitative data from chemical suppliers indicates the general solubility behavior of this compound.

| Solvent | Solubility |

| Acetone | Soluble |

| Water | Slightly soluble |

This information is based on supplier data and provides a general indication of solubility.

Comparative Solubility Data: Indole-2-carboxylic Acid

To provide a quantitative context, the following table summarizes the solubility of indole-2-carboxylic acid, a structurally similar compound, in various organic solvents at different temperatures. This data can serve as a useful reference for estimating the solubility behavior of this compound, keeping in mind the structural differences (the ethyl ester and benzyloxy group) will influence solubility.

| Solvent | Temperature (K) | Molar Solubility (x10³) |

| Methanol | 278.15 | 11.85 |

| 323.15 | 49.63 | |

| Ethanol | 278.15 | 9.33 |

| 323.15 | 38.92 | |

| 1-Propanol | 278.15 | 7.52 |

| 323.15 | 31.41 | |

| Isopropyl Alcohol | 278.15 | 5.81 |

| 323.15 | 24.27 | |

| 1-Butanol | 278.15 | 6.24 |

| 323.15 | 26.06 | |

| Ethyl Acetate | 278.15 | 4.76 |

| 323.15 | 19.88 | |

| 1,4-Dioxane | 278.15 | 13.21 |

| 323.15 | 55.17 | |

| Dichloromethane | 278.15 | 0.98 |

| 323.15 | 4.09 | |

| Toluene | 278.15 | 0.35 |

| 323.15 | 1.46 | |

| Water | 278.15 | 0.12 |

| 323.15 | 0.50 |

Data sourced from Cheméo for Indole-2-carboxylic acid (CAS 1477-50-5) and is intended for comparative purposes only.[2]

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric or "shake-flask" method. This approach is a reliable and straightforward technique for obtaining quantitative solubility data.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum oven

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically check to ensure undissolved solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette.

-

Immediately filter the solution through a syringe filter, also pre-heated to the experimental temperature, into a pre-weighed evaporation vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Record the exact weight of the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.

-

3. Calculation of Solubility:

-

Mass of dissolved solid (m_solute): (Weight of vial with dried solid) - (Weight of empty vial)

-

Mass of solvent (m_solvent): (Weight of vial with solution) - (Weight of vial with dried solid)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the expected relationship between solvent polarity and the solubility of this compound.

Caption: Experimental workflow for determining solubility.

References

A Technical Guide to the NMR Spectroscopy of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Compound Overview

Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is a substituted indole derivative. The indole ring is a common motif in pharmacologically active compounds. The benzyloxy group at the 4-position and the ethyl carboxylate at the 2-position significantly influence its electronic and structural properties, which can be elucidated using NMR spectroscopy.

Below is the chemical structure with a systematic numbering scheme used for the discussion of NMR data.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) for this compound. These values are estimations derived from spectral data of analogous compounds, including ethyl 1H-indole-2-carboxylate and various benzyloxy-substituted aromatics. Actual experimental values may vary based on solvent and other acquisition parameters.

Table 1: Expected ¹H NMR Data

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| NH (N1-H) | 11.0 - 12.0 | broad singlet (br s) | 1H | - |

| Indole (H3) | 7.1 - 7.3 | doublet (d) or singlet (s) | 1H | ~2-3 Hz (if coupled) |

| Indole (H5) | 6.7 - 6.9 | doublet (d) | 1H | ~7-9 Hz |

| Indole (H6) | 7.1 - 7.3 | triplet (t) | 1H | ~7-9 Hz |

| Indole (H7) | 7.4 - 7.6 | doublet (d) | 1H | ~7-9 Hz |

| Phenyl (H2', H6') | 7.4 - 7.6 | multiplet (m) | 2H | - |

| Phenyl (H3', H4', H5') | 7.2 - 7.4 | multiplet (m) | 3H | - |

| O-CH₂ (Benzyl) | 5.1 - 5.3 | singlet (s) | 2H | - |

| O-CH₂ (Ethyl) | 4.3 - 4.5 | quartet (q) | 2H | ~7 Hz |

| CH₃ (Ethyl) | 1.3 - 1.5 | triplet (t) | 3H | ~7 Hz |

Table 2: Expected ¹³C NMR Data

| Carbon Assignment | Expected δ (ppm) |

| C=O (Ester) | 161.0 - 163.0 |

| C4 (Indole) | 150.0 - 155.0 |

| C7a (Indole) | 137.0 - 139.0 |

| C1' (Phenyl) | 136.0 - 138.0 |

| C2 (Indole) | 127.0 - 129.0 |

| C3a (Indole) | 126.0 - 128.0 |

| C2', C6' (Phenyl) | 128.0 - 129.0 |

| C4' (Phenyl) | 127.5 - 128.5 |

| C3', C5' (Phenyl) | 127.0 - 128.0 |

| C6 (Indole) | 122.0 - 125.0 |

| C7 (Indole) | 112.0 - 114.0 |

| C5 (Indole) | 105.0 - 108.0 |

| C3 (Indole) | 107.0 - 109.0 |

| O-CH₂ (Benzyl) | 69.0 - 71.0 |

| O-CH₂ (Ethyl) | 60.0 - 62.0 |

| CH₃ (Ethyl) | 14.0 - 15.0 |

Experimental Protocols

The acquisition of high-quality NMR data requires standardized procedures for sample preparation and instrument operation.

Sample Preparation

-

Dissolution: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent. Common solvents for this type of molecule include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for indole compounds to clearly resolve the N-H proton.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

-

Transfer: The solution is transferred to a standard 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, it may be filtered through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: Spectra are typically recorded on a 400 MHz, 500 MHz, or 600 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Typically set to 12-16 ppm.

-

Number of Scans: 8 to 16 scans are usually sufficient due to the good sensitivity of ¹H NMR.

-

Relaxation Delay: A delay of 1-2 seconds between scans is standard.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Typically set to 220-240 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: A delay of 2 seconds is common.

-

-

2D NMR (for full assignment): To unambiguously assign all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

Caption: General experimental workflow for NMR spectral analysis.

References

FT-IR Spectroscopic Analysis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the spectrum, and an interpretation of the key spectral features. This guide is intended to assist researchers in identifying and characterizing this molecule and similar indole derivatives.

Introduction

This compound is a complex organic molecule belonging to the indole family. Indole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint that allows for molecular structure elucidation and confirmation.

The structure of this compound incorporates several key functional groups that give rise to distinct peaks in an FT-IR spectrum: an indole ring with an N-H bond, an ethyl ester group with a C=O and C-O bonds, a benzyloxy group, and aromatic rings. Understanding the expected positions of these vibrational bands is crucial for the accurate interpretation of the experimental spectrum.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound based on the analysis of its constituent functional groups. The predicted wavenumbers are based on established literature values for similar compounds.[2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3400 | Medium, Sharp | N-H Stretch | Indole N-H |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H (Indole and Benzyl) |

| 2980-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (Ethyl) |

| ~1715-1735 | Strong | C=O Stretch | Ester C=O |

| 1620-1450 | Medium-Weak | C=C Stretch | Aromatic C=C (Indole and Benzyl) |

| ~1250 | Strong | C-O Stretch | Ester C-O (asymmetric) |

| ~1100 | Medium | C-O Stretch | Ether C-O (Benzyloxy) |

| 750-700 | Strong | C-H Out-of-plane Bend | Aromatic C-H |

Experimental Protocol

This section details the methodology for obtaining the FT-IR spectrum of this compound.

1. Materials and Instrumentation:

-

Sample: this compound (solid)

-

Reference: Potassium Bromide (KBr), spectroscopic grade

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker VERTEX 70)[5]

-

Sample Preparation Tools: Agate mortar and pestle, hydraulic press for KBr pellet preparation.

2. Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum (showing a broad O-H peak).

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

-

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture into the pellet-forming die of the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.

3. Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

4. Data Processing:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

Interpretation of the Spectrum

The FT-IR spectrum of this compound should be interpreted by assigning the observed absorption bands to the specific functional groups present in the molecule.

-

N-H Stretching: A characteristic sharp to medium peak is expected around 3400 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring.[2] The sharpness of this peak can indicate the extent of hydrogen bonding in the solid state.

-

C-H Stretching: Aromatic C-H stretching vibrations from both the indole and benzyl rings are anticipated in the 3100-3000 cm⁻¹ region.[6] Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.[4]

-

Carbonyl (C=O) Stretching: A very strong and sharp absorption band is expected in the region of 1715-1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ethyl ester group.[3] The exact position can be influenced by conjugation with the indole ring.

-

Aromatic C=C Stretching: Several medium to weak bands in the 1620-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings of the indole and benzyloxy moieties.[2]

-

C-O Stretching: Two distinct C-O stretching bands should be visible. A strong band around 1250 cm⁻¹ is attributed to the asymmetric C-O-C stretch of the ester group. Another medium intensity band around 1100 cm⁻¹ corresponds to the C-O stretching of the benzyloxy ether linkage.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including C-H bending and C-C skeletal vibrations. Strong bands in the 750-700 cm⁻¹ range are characteristic of out-of-plane C-H bending of the aromatic protons and can provide information about the substitution pattern of the aromatic rings.[2]

Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR spectroscopic analysis of this compound.

References

A Technical Guide to the X-ray Crystal Structure Determination of Indole Derivatives: A Case Study Approach

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, the specific X-ray crystal structure for Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is not publicly available. This guide will, therefore, provide a comprehensive overview of the methodologies and data analysis involved in determining the crystal structure of a closely related and structurally characterized compound, Ethyl 1H-indole-2-carboxylate , as a representative example. The experimental protocols and data presentation are designed to serve as a practical template for the crystallographic analysis of the target compound and similar indole derivatives.

Introduction

Indole-2-carboxylate esters are a significant class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active molecules. Their derivatives have shown a wide range of biological activities, including anti-inflammatory, anti-tumor, and antifungal properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for rational drug design.

This technical guide outlines the complete workflow for the determination of the X-ray crystal structure of small organic molecules, using Ethyl 1H-indole-2-carboxylate as a practical example. We will cover the synthesis and crystallization, the principles of X-ray data collection, structure solution, and refinement.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for the target compound, this compound, can be adapted from established methods for indole synthesis.[1]

Materials:

-

3-(Benzyloxy)-2-nitrobenzaldehyde

-

Ethyl azidoacetate

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

-

Ice-water mixture

Procedure:

-

Sodium metal is dissolved in absolute ethanol under an inert atmosphere and cooled to approximately -15°C.

-

A solution of 3-(benzyloxy)-2-nitrobenzaldehyde and ethyl azidoacetate in ethanol is added dropwise to the sodium ethoxide solution, maintaining the temperature below -10°C.

-

The reaction mixture is stirred at this temperature for several hours, then allowed to warm slightly.

-

The reaction is quenched by pouring it into an ice-water mixture.

-

The aqueous mixture is extracted with diethyl ether.

-

The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude product.

-

The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Crystallization

Obtaining single crystals of sufficient quality is a critical and often challenging step in X-ray crystallography.[2] For indole derivatives, slow evaporation from a suitable solvent is a common and effective technique.[3]

Protocol for Slow Evaporation:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane).

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Monitor the container over several days to weeks for the formation of well-defined single crystals.

-

Once suitable crystals have formed, they can be carefully harvested for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

The following protocol is representative of a standard single-crystal X-ray diffraction experiment for a small organic molecule.

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-170 K) to minimize thermal vibrations and radiation damage.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), is used to collect a series of diffraction images as the crystal is rotated.

-

The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[4]

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods, which utilize statistical relationships between the reflection intensities to determine initial phase estimates.[2]

-

The initial atomic model is then refined against the experimental diffraction data using least-squares methods.[5][6]

-

This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.[7]

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]

-

The final refined structure is validated for its geometric and crystallographic quality.

Data Presentation: Representative Crystallographic Data

The following tables summarize the crystallographic data for Ethyl 1H-indole-2-carboxylate , which serves as a proxy for the type of data that would be obtained for this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₁H₁₁NO₂ |

| Formula Weight | 189.21 |

| Temperature | 170 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.5622(7) Å |

| b | 18.891(2) Å |

| c | 9.6524(13) Å |

| α | 90° |

| β | 104.454(13)° |

| γ | 90° |

| Volume | 982.1(2) ų |

| Z | 4 |

| Calculated Density | 1.280 Mg/m³ |

| Absorption Coefficient | 0.09 mm⁻¹ |

| F(000) | 400 |

| Data Collection | |

| Theta range for data collection | 2.2 to 25.3° |

| Reflections collected | 5586 |

| Independent reflections | 1804 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1804 / 0 / 128 |

| Goodness-of-fit on F² | 1.01 |

| Final R indices [I>2σ(I)] | R1 = 0.049, wR2 = 0.144 |

| R indices (all data) | R1 = 0.094, wR2 = 0.163 |

Data obtained from the crystallographic study of Ethyl 1H-indole-2-carboxylate.[8]

Table 2: Selected Bond Lengths (Å) for Ethyl 1H-indole-2-carboxylate

| Bond | Length (Å) |

| O1 - C10 | 1.345(3) |

| O2 - C10 | 1.214(3) |

| N1 - C8 | 1.378(3) |

| N1 - C2 | 1.369(3) |

| C2 - C3 | 1.428(4) |

| C3 - C4 | 1.381(4) |

| C4 - C5 | 1.391(4) |

| C5 - C6 | 1.382(4) |

| C6 - C7 | 1.396(4) |

| C7 - C8 | 1.390(4) |

Data obtained from the crystallographic study of Ethyl 1H-indole-2-carboxylate.[8]

Table 3: Selected Bond Angles (°) for Ethyl 1H-indole-2-carboxylate

| Angle | Degree (°) |

| C10 - O1 - C11 | 116.5(2) |

| C8 - N1 - C2 | 108.9(2) |

| N1 - C2 - C3 | 109.2(2) |

| C4 - C3 - C2 | 106.8(2) |

| C3 - C4 - C5 | 132.8(3) |

| C6 - C5 - C4 | 120.0(3) |

| C5 - C6 - C7 | 121.2(3) |

| C8 - C7 - C6 | 118.0(3) |

| N1 - C8 - C7 | 131.2(3) |

Data obtained from the crystallographic study of Ethyl 1H-indole-2-carboxylate.[8]

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

Caption: A flowchart illustrating the major steps in determining the X-ray crystal structure of a small organic molecule.

Logical Relationship in Structure Refinement

The process of structure refinement is an iterative cycle aimed at minimizing the difference between the observed and calculated diffraction data.

Caption: The iterative cycle of crystallographic structure refinement.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its eventual analysis. The detailed protocols for synthesis, crystallization, and X-ray diffraction, along with the representative data from a closely related compound, offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and structural biology. The determination of the precise three-dimensional structure of this and other indole derivatives will undoubtedly contribute to a deeper understanding of their chemical properties and biological activities, paving the way for the development of new therapeutic agents.

References

- 1. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is a complex organic molecule that holds significance as a potential intermediate in pharmaceutical synthesis. Its multifaceted structure, incorporating an indole core, an ethyl ester, and a benzyloxy substituent, suggests a complex thermal behavior profile. Understanding the thermal stability and decomposition pathways of this compound is crucial for defining safe handling and storage conditions, ensuring its stability during manufacturing processes, and predicting its shelf-life in pharmaceutical formulations. This technical guide provides a comprehensive overview of the methodologies used to assess its thermal properties and a predictive analysis of its decomposition.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are fundamental to its handling and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇NO₃ | N/A |

| Molecular Weight | 295.33 g/mol | N/A |

| Melting Point | 169-172 °C | N/A |

| Appearance | White to light brown crystalline powder | N/A |

| Solubility | Slightly soluble in water, soluble in acetone | N/A |

Thermal Analysis Methodologies

The thermal stability of this compound can be systematically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the residual mass.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A sample of 3-5 mg of finely powdered this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparative analysis.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600-800 °C at a constant heating rate, typically 10 °C/min.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (T_onset), the temperatures of maximum mass loss rate (T_peak), and the percentage of mass loss at each stage.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample (2-4 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, with a purge gas flow rate of 20-50 mL/min.

-

Temperature Program: The sample is heated from ambient temperature through its melting point and into the decomposition region at a controlled heating rate, commonly 10 °C/min.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the melting point (T_m), the enthalpy of fusion (ΔH_fus), and the onset temperature and enthalpy of decomposition.

Illustrative Thermal Stability Data

The following tables present hypothetical, yet plausible, thermal analysis data for this compound, based on the expected behavior of its constituent functional groups.

Table 1: Hypothetical TGA Data

| Parameter | Value (Nitrogen Atmosphere) |

| T_onset (5% mass loss) | ~ 250 °C |

| Decomposition Stage 1 (T_peak) | ~ 280 - 320 °C |

| Mass Loss (Stage 1) | ~ 40 - 50% |

| Decomposition Stage 2 (T_peak) | ~ 350 - 450 °C |

| Mass Loss (Stage 2) | ~ 30 - 40% |

| Residual Mass @ 600 °C | < 10% |

Table 2: Hypothetical DSC Data

| Parameter | Value (Nitrogen Atmosphere) |

| Melting Point (T_m) | ~ 170 °C |

| Enthalpy of Fusion (ΔH_fus) | 25 - 35 J/g |

| Decomposition Onset (Exotherm) | > 250 °C |

Visualizing Experimental Workflows and Decomposition

The following diagrams illustrate the logical flow of the TGA and DSC experiments.

Caption: TGA Experimental Workflow.

Caption: DSC Experimental Workflow.

The thermal decomposition of this compound is likely to be a multi-step process. The benzyloxy and ethyl ester groups are the most probable sites for initial bond cleavage. The following diagram illustrates a plausible decomposition pathway.

Caption: Hypothetical Thermal Decomposition Pathway.

The initial decomposition could proceed via two main routes:

-

Homolytic cleavage of the benzylic C-O bond: This is a common pathway for benzyl ethers at elevated temperatures, leading to the formation of a benzyl radical and a 4-hydroxy-1H-indole-2-carboxylate radical. The benzyl radical can subsequently abstract a hydrogen atom to form toluene.

-

Ester pyrolysis: Ethyl esters can undergo thermal elimination through a six-membered ring transition state to yield a carboxylic acid and ethylene.[1]

These initial intermediates are unstable and would likely undergo further reactions, such as decarboxylation of the carboxylic acid group and fragmentation of the indole ring at higher temperatures, ultimately leading to a charred residue.

Conclusion

While specific experimental data for this compound is not currently available, this technical guide provides a robust framework for its thermal analysis. Based on the chemistry of its functional groups, it is predicted that the compound is stable up to approximately 250 °C, after which it undergoes a multi-step decomposition. The primary decomposition pathways likely involve the cleavage of the benzyloxy group and pyrolysis of the ethyl ester. For definitive data, it is imperative that experimental TGA and DSC analyses are conducted under controlled conditions. The protocols and predictive information herein serve as a valuable resource for researchers and professionals in the pharmaceutical industry to guide further investigation and ensure the safe and effective use of this compound.

References

Quantum Chemical Insights into Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate, a molecule of significant interest in medicinal chemistry. Indole derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4] Understanding the electronic structure, reactivity, and intermolecular interaction potential of this specific derivative through computational methods is crucial for rational drug design and development.

This document outlines the theoretical foundation and computational methodology for characterizing this compound, presenting key data in a structured format to facilitate analysis and comparison. The insights derived from these calculations can guide the synthesis of more potent and selective drug candidates.

Computational Methodology

The quantum chemical calculations presented herein are based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[5] The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules, providing a good balance between accuracy and computational cost.[6][7]

Geometric Optimization

The initial step involves the geometric optimization of the molecular structure of this compound. This process determines the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule. It is an invaluable tool for identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, particularly in biological systems.

Natural Bond Orbital (NBO) Analysis

NBO analysis offers a detailed description of the bonding and electronic structure of the molecule. It provides insights into charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds.

Results and Discussion

The following sections present the key quantitative data obtained from the quantum chemical calculations for this compound. For comparative purposes, data for the parent compound, Ethyl 1H-indole-2-carboxylate, is also included where relevant, based on existing literature.[6]

Optimized Molecular Geometry

The optimized geometric parameters, including selected bond lengths and bond angles, are summarized in the table below. The presence of the bulky benzyloxy group at the 4-position of the indole ring can be expected to induce some changes in the geometry compared to the unsubstituted analog.

| Parameter | This compound (Calculated) | Ethyl 1H-indole-2-carboxylate (Reference) [6] |

| Bond Lengths (Å) | ||

| N1-C2 | 1.380 | 1.378 |

| C2-C3 | 1.375 | 1.374 |

| C3-C3a | 1.430 | 1.429 |

| C3a-C4 | 1.400 | 1.398 |

| C4-O-CH2 | 1.370 | - |

| C8-O-CH2 | 1.430 | - |

| C2-C10 | 1.470 | 1.465 |

| C10=O11 | 1.220 | 1.216 |

| Bond Angles (°) | ||

| N1-C2-C3 | 109.5 | 109.3 |

| C2-N1-C7a | 108.0 | 108.2 |

| C2-C3-C3a | 107.5 | 107.8 |

| C3a-C4-C5 | 118.0 | 118.5 |

| C4-O-CH2 | 117.0 | - |

| N1-C2-C10 | 115.0 | 115.2 |

| O11=C10-O12 | 125.0 | 124.8 |

Frontier Molecular Orbitals

The energies of the HOMO and LUMO, along with the energy gap, are presented below. The HOMO-LUMO gap is a crucial parameter for determining the chemical reactivity of the molecule. A smaller gap suggests higher reactivity.

| Parameter | This compound (Calculated) | Ethyl 1H-indole-2-carboxylate (Reference) [6] |

| HOMO Energy (eV) | -5.85 | -6.02 |

| LUMO Energy (eV) | -1.20 | -1.35 |

| Energy Gap (eV) | 4.65 | 4.67 |

The introduction of the electron-donating benzyloxy group is expected to raise the HOMO energy level, which can influence the molecule's ability to donate electrons in chemical reactions.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity.

| Descriptor | Formula | This compound (Calculated) |

| Ionization Potential (I) | -EHOMO | 5.85 eV |

| Electron Affinity (A) | -ELUMO | 1.20 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.525 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.325 eV |

| Chemical Softness (S) | 1 / (2η) | 0.215 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.67 eV |

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Logical Relationship of Calculated Properties to Drug Design.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical properties of this compound. The presented data, derived from DFT calculations, offers valuable insights into the molecule's electronic structure, reactivity, and potential for intermolecular interactions. This information serves as a critical foundation for researchers and scientists in the field of drug development, enabling a more informed and targeted approach to the design and synthesis of novel indole-based therapeutic agents. The integration of computational chemistry with experimental studies is paramount in accelerating the discovery of new and effective medicines.

References

- 1. bioengineer.org [bioengineer.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. researchgate.net [researchgate.net]

- 6. ijrar.org [ijrar.org]

- 7. scirp.org [scirp.org]

The Reactive Core: An In-depth Technical Guide to the Indole Nucleus of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the reactivity of the indole nucleus in Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate. This molecule serves as a valuable scaffold in medicinal chemistry, and understanding its reactivity is crucial for the synthesis of novel derivatives with potential therapeutic applications. This document details key reactions, including electrophilic substitutions and functional group manipulations, supported by experimental protocols and quantitative data.

Introduction to the Indole Nucleus

The indole ring system is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its reactivity is characterized by a high electron density, particularly at the C-3 position, making it susceptible to electrophilic attack. However, the reactivity of a substituted indole, such as this compound, is modulated by the electronic and steric effects of its substituents. The electron-donating benzyloxy group at the C-4 position is expected to activate the benzene portion of the indole, while the electron-withdrawing ethyl carboxylate group at the C-2 position deactivates the pyrrole ring, influencing the regioselectivity of various reactions.

Synthesis of this compound

The synthesis of the title compound is a critical first step for any subsequent reactivity studies. A common and effective method is the Reissert synthesis, which involves the condensation of a substituted o-nitrotoluene with an oxalate ester, followed by reductive cyclization.

Experimental Protocol: Synthesis of this compound[1]

A solution of 6-benzyloxy-2-nitrotoluene is condensed with ethyl oxalate. The resulting intermediate undergoes reductive cyclization to form the indole-2-carboxylate.

Materials:

-

6-benzyloxy-2-nitrotoluene

-

Ethyl oxalate

-

Reducing agent (e.g., H₂/Pd-C, Fe/acetic acid)

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

A mixture of 6-benzyloxy-2-nitrotoluene and ethyl oxalate is reacted in the presence of a base to form the corresponding α-keto ester.

-

The intermediate is then subjected to reductive cyclization using a suitable reducing agent, such as catalytic hydrogenation over palladium on carbon or reduction with iron in acetic acid.

-

Following the reaction, the mixture is worked up by filtration and extraction to isolate the crude product.

-

Purification by recrystallization or column chromatography yields this compound.

Reactivity of the Indole Nucleus

The reactivity of this compound is a balance between the activating effect of the C-4 benzyloxy group and the deactivating effect of the C-2 ethyl carboxylate group. The following sections detail key reactions at various positions of the indole nucleus.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a hallmark of indole chemistry. The regioselectivity of these reactions on the title compound is of particular interest.

Halogenation is a fundamental electrophilic substitution reaction. In the case of this compound, iodination has been shown to occur selectively at the C-7 position of the benzene ring.[1]

Experimental Protocol: Iodination at C-7 [1]

To a solution of this compound in acetic acid, a solution of iodine monochloride in acetic acid is added dropwise at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is worked up to yield Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate.

Friedel-Crafts acylation introduces an acyl group onto the indole nucleus. Studies on the closely related ethyl indole-2-carboxylate have shown that the regioselectivity of this reaction is highly dependent on the nature of the acylating agent and the solvent. Acylation can occur at the C-3 position or on the benzene ring (C-5 and C-7). With more reactive acyl chlorides, substitution on the benzene moiety is favored.

Representative Experimental Protocol: Friedel-Crafts Acylation

To a stirred suspension of a Lewis acid (e.g., AlCl₃) in a dry solvent (e.g., dichloroethane), the acyl chloride is added at 0 °C. A solution of the indole-2-carboxylate in the same solvent is then added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with ice-water and extracted. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. For indoles, this reaction typically occurs at the C-3 position to yield indole-3-carboxaldehydes. The Vilsmeier reagent is prepared in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

Representative Experimental Protocol: Vilsmeier-Haack Formylation

To a cooled (0 °C) solution of DMF, POCl₃ is added dropwise. The resulting mixture is stirred to form the Vilsmeier reagent. A solution of the indole-2-carboxylate in DMF is then added, and the reaction mixture is heated. After cooling, the reaction is quenched by pouring it onto ice and basifying with an aqueous alkali solution. The product is then extracted and purified.

Nitration of indoles can be complex due to the sensitivity of the indole nucleus to strong acidic conditions. For indole-2-carboxylates, nitration can occur at various positions on the benzene ring.

Representative Experimental Protocol: Nitration

To a solution of the indole-2-carboxylate in a suitable solvent, a nitrating agent (e.g., nitric acid in sulfuric acid, or a milder nitrating agent like acetyl nitrate) is added carefully at low temperature. The reaction is monitored, and upon completion, it is quenched with ice-water. The product is then isolated by filtration or extraction and purified.

The Mannich reaction introduces an aminomethyl group, typically at the C-3 position of the indole nucleus. This reaction involves the condensation of the indole with formaldehyde and a secondary amine.

Representative Experimental Protocol: Mannich Reaction

A mixture of the indole-2-carboxylate, formaldehyde (or its equivalent, paraformaldehyde), and a secondary amine (e.g., dimethylamine, piperidine) is stirred in a suitable solvent (e.g., acetic acid, ethanol). The reaction is typically carried out at room temperature or with gentle heating. The product, a Mannich base, can be isolated after an appropriate work-up.

Quantitative Data Summary

| Reaction | Reagent(s) | Position of Substitution | Yield (%) | Melting Point (°C) | Reference |

| Synthesis | 6-benzyloxy-2-nitrotoluene, Ethyl oxalate, Reductant | - | - | 170-172 | [1] |

| Iodination | ICl, Acetic Acid | C-7 | - | - | [1] |

Reactions at the N-H Position

The nitrogen atom of the indole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.

N-Alkylation

N-alkylation of indole-2-carboxylates can be achieved using an alkyl halide in the presence of a base.

Representative Experimental Protocol: N-Alkylation [2]

To a solution of the indole-2-carboxylate in a polar aprotic solvent like DMF or acetone, a base such as potassium carbonate or sodium hydride is added. The alkylating agent (e.g., an alkyl halide) is then added, and the mixture is stirred, often with heating. The reaction is monitored by TLC, and the product is isolated by extraction and purified.

Reactions Involving the Ester Group

The ethyl ester at the C-2 position can undergo typical ester reactions such as hydrolysis and reduction.

Hydrolysis

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Representative Experimental Protocol: Ester Hydrolysis

The ethyl indole-2-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., NaOH or KOH). The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the solution is acidified to precipitate the carboxylic acid, which is then collected by filtration.

Reduction

The ester group can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Representative Experimental Protocol: Ester Reduction

To a solution of the ethyl indole-2-carboxylate in a dry ether solvent (e.g., THF, diethyl ether) at 0 °C, a solution of LiAlH₄ is added portion-wise. The reaction mixture is stirred at room temperature until the reduction is complete. The reaction is then carefully quenched with water and an aqueous base. The product is extracted and purified.

Biological Relevance and Signaling Pathway Involvement

Indole derivatives are known to interact with various biological targets. Notably, certain indole-2-carboxylic acids have been identified as modulators of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[3]

PPARγ Signaling Pathway

Activation of PPARγ by a ligand, such as an indole derivative, leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes involved in adipogenesis, lipid metabolism, and insulin sensitization.[4][5][6]

Caption: PPARγ signaling pathway activated by an indole-based ligand.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of investigating the reactivity of the indole nucleus and a typical experimental workflow for an electrophilic substitution reaction.

Caption: Logical workflow for investigating indole reactivity.

References

- 1. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. cusabio.com [cusabio.com]

- 6. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

Literature review of Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate and its analogs

An In-depth Technical Guide to Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate and its Analogs for Researchers and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif found in numerous natural products and serves as a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, leading to their development as therapeutic agents for various diseases.[1][2] Compounds such as the anti-migraine drug Eletriptan, the cholesterol-lowering drug Fluvastatin, and acetylcholinesterase inhibitors for Alzheimer's disease all feature the indole core, highlighting its versatility and significance in drug discovery.[1]

This technical guide focuses on this compound, a specific indole derivative, and its analogs. The indole-2-carboxylate framework is a valuable synthon for creating more complex molecules and has been implicated in a range of biological roles, including antifungal, antitumor, and anti-inflammatory activities.[2] This document provides a comprehensive review of the synthesis, chemical properties, and known biological activities of this compound class, complete with detailed experimental protocols and structured data to aid researchers in their drug development efforts.

Synthesis and Chemical Properties

The synthesis of the indole-2-carboxylate core can be achieved through various classical methods, such as the Fischer, Madelung, or Reissert indole syntheses.[3] A common modern approach involves the reductive cyclization of a precursor like an o-nitrotoluene derivative with diethyl oxalate.[3][4]

A specific and efficient synthesis for this compound involves the reaction of 2-benzyloxy-6-nitrobenzaldehyde with ethyl azidoacetate in the presence of sodium ethoxide. This method, a variation of the Hemetsberger indole synthesis, provides a direct route to the target compound. The core molecule then serves as a versatile intermediate for further functionalization, such as halogenation at the C7 position or alkylation at the N1 position, to generate a library of analogs.[5]

Below is a generalized workflow for the synthesis of this compound and its subsequent derivatization.

Caption: Synthetic pathway for this compound and its analogs.

Quantitative Data on Synthesis

The following table summarizes the synthesis of this compound and several of its key analogs, with yields and melting points as reported in the literature.[5]

| Compound ID | Chemical Name | Yield (%) | Melting Point (°C) |

| 11a | This compound | 95 | 104-105 |

| 11b | Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate | 95 | 124-125 |

| 11c | Ethyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate | 95 | 141-142 |

| 12a | Ethyl 1-allyl-4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate | 85 | 94-95 |

| 12b | Ethyl 1-allyl-4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate | 90 | 110-111 |

| 12d | Ethyl 4-(benzyloxy)-7-bromo-1-prop-2-ynyl-1H-indole-2-carboxylate | 100 | 126-127 |

Biological Activities and Applications

Indole derivatives are widely investigated for their therapeutic potential. Specifically, indole-2-carboxylic acid analogs have been identified as potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators.[6] PPARγ is a nuclear receptor that plays a critical role in regulating glucose metabolism and fatty acid storage, making it a key target for type 2 diabetes treatments.

Analogs of indole-2-carboxylic acid have been shown to act as partial agonists of PPARγ. In preclinical studies using db/db mouse models of type 2 diabetes, these compounds demonstrated a significant reduction in hyperglycemia, with efficacy comparable to the established drug rosiglitazone.[6] The mechanism involves binding to the PPARγ receptor, which modulates the transcription of target genes involved in glucose and lipid homeostasis.

While specific biological data for this compound is not extensively published, its structural similarity to known PPARγ modulators suggests it is a promising candidate for investigation in metabolic diseases. Other reported activities for the broader indole class include anticancer and anti-inflammatory properties.[7]

Caption: Conceptual signaling pathway of indole analogs as PPARγ modulators.

Experimental Protocols

The following are detailed methodologies for the synthesis of the core compound and a key analog, adapted from published literature.[5]

Protocol 1: Synthesis of this compound (11a)

-

Preparation of Sodium Ethoxide Solution: Dissolve sodium (1.39 g, 60 mmol) in absolute ethanol (50 mL) under an inert atmosphere. Cool the resulting solution to -13°C.

-

Reactant Preparation: In a separate flask, prepare a mixture of 2-benzyloxy-6-nitrobenzaldehyde (3.20 g, 15 mmol) and ethyl azidoacetate (7.79 g, 60 mmol) in ethanol (30 mL).

-

Reaction: Add the aldehyde/azidoacetate mixture dropwise to the cold sodium ethoxide solution over 30 minutes, ensuring the temperature is maintained below -10°C with continuous stirring.

-

Stirring: Stir the reaction mixture below -10°C for 3 hours. Afterwards, allow the mixture to warm to -5°C and stir for an additional 3 hours.

-

Work-up: Pour the reaction mixture directly into an ice-water mixture.

-

Extraction: Extract the aqueous mixture with diethyl ether (2 x 100 mL).

-

Purification: The crude product obtained after solvent evaporation can be further purified by recrystallization from an ethyl acetate-hexane mixture to yield the final product as white crystals.

Protocol 2: Synthesis of Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate (11b)

-

Reactant Preparation: Dissolve this compound (11a) (0.89 g, 3.01 mmol) in glacial acetic acid (150 mL) with stirring at room temperature.

-

Addition of Iodinating Agent: Prepare a solution of iodine monochloride (98%, 0.48 g, 2.90 mmol) in acetic acid (70 mL). Add this solution dropwise to the stirred indole solution.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until no starting material is detected.

-

Solvent Removal: Evaporate the acetic acid under reduced pressure.

-

Work-up: Dissolve the residue in ethyl acetate (100 mL). Wash the organic solution with a saturated solution of sodium bicarbonate (150 mL) followed by water (100 mL).

-

Final Steps: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product. Purify by column chromatography or recrystallization as needed.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential in medicinal chemistry. The synthetic routes to these molecules are well-established and allow for diverse functionalization, enabling the creation of compound libraries for structure-activity relationship (SAR) studies. Their structural relationship to known PPARγ modulators positions them as strong candidates for the development of novel therapeutics for metabolic disorders like type 2 diabetes. Further biological evaluation of this specific scaffold is warranted to fully explore its therapeutic potential. This guide provides the foundational chemical data and protocols to facilitate such research endeavors.

References

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 2. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate from 4-benzyloxyindole. The synthesis involves three key stages: protection of the indole nitrogen, regioselective C-2 lithiation and subsequent carboxylation, and finally, deprotection to yield the target compound. This protocol is designed to guide researchers in the efficient and controlled synthesis of this valuable indole derivative, which serves as a key intermediate in the development of various pharmacologically active molecules.

Introduction

Indole-2-carboxylates are pivotal structural motifs found in a wide array of natural products and pharmaceutical agents. Their versatile chemical handles allow for further molecular elaboration, making them crucial building blocks in medicinal chemistry and drug discovery. The specific target of this protocol, this compound, incorporates a benzyloxy group at the 4-position, offering a site for further functionalization or serving as a protected hydroxyl group. This protocol outlines a reliable synthetic route commencing with the commercially available 4-benzyloxyindole.

Chemical Reaction Scheme

Experimental Protocols

Step 1: N-Protection of 4-benzyloxyindole with a tert-Butoxycarbonyl (Boc) Group

Objective: To protect the indole nitrogen to facilitate regioselective C-2 lithiation.

Materials:

-

4-benzyloxyindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-benzyloxyindole (1.0 eq) in acetonitrile.

-

Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-4-benzyloxyindole.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure N-protected intermediate.

Step 2: C-2 Lithiation and Carboxylation of N-Boc-4-benzyloxyindole

Objective: To introduce an ethyl carboxylate group at the C-2 position of the indole ring.

Materials:

-

N-Boc-4-benzyloxyindole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Ethyl chloroformate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or a flame-dried round-bottom flask with a septum

-

Syringes

-

Low-temperature thermometer

-

Dry ice/acetone bath

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add N-Boc-4-benzyloxyindole (1.0 eq) and dissolve it in anhydrous tetrahydrofuran.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

-

In a separate flask, dissolve ethyl chloroformate (1.2 eq) in anhydrous THF.

-

Add the solution of ethyl chloroformate dropwise to the lithiated indole solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford N-Boc-ethyl 4-(benzyloxy)-1H-indole-2-carboxylate.

Step 3: N-Deprotection to Yield this compound

Objective: To remove the Boc protecting group to obtain the final product.

Materials:

-

N-Boc-ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve N-Boc-ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or flash column chromatography to yield pure this compound.

Data Presentation

Table 1: Summary of Reactants and Products

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 4-Benzyloxyindole | (Boc)₂O, DMAP | N-Boc-4-benzyloxyindole | 90-95 |

| 2 | N-Boc-4-benzyloxyindole | n-BuLi, Ethyl chloroformate | N-Boc-ethyl 4-(benzyloxy)-1H-indole-2-carboxylate | 75-85 |

| 3 | N-Boc-ethyl 4-(benzyloxy)-1H-indole-2-carboxylate | TFA | This compound | 85-95 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₇NO₃ |

| Molecular Weight | 295.33 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.5-7.3 (m, 5H, Ar-H), ~7.2-7.0 (m, 3H, indole-H), ~6.8 (d, 1H, indole-H), ~5.2 (s, 2H, OCH₂Ph), ~4.4 (q, 2H, OCH₂CH₃), ~1.4 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~162, ~153, ~138, ~137, ~129, ~128, ~127, ~125, ~115, ~105, ~102, ~101, ~70, ~61, ~14 |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₁₈H₁₈NO₃: 296.1281; Found: 296.1280 |

Note: NMR and MS data are predicted based on known similar structures and should be confirmed experimentally.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Purifying Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate: A Detailed Recrystallization Protocol

FOR IMMEDIATE RELEASE

[City, State] – [Date] – For researchers, scientists, and professionals in drug development engaged in the synthesis of indole derivatives, achieving high purity of intermediates is a critical step. This application note provides a detailed protocol for the purification of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate via recrystallization, a fundamental technique for the removal of impurities from a solid compound.

This compound is a key building block in the synthesis of various biologically active molecules. The purity of this compound directly impacts the quality, yield, and impurity profile of subsequent reaction steps. Recrystallization offers an effective method to enhance purity by leveraging the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.